molecular formula C31H40FNO11 B12339288 (3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12339288
M. Wt: 621.6 g/mol
InChI Key: AKMUKCNIVAOAKJ-QXQRHCPRSA-N
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Description

The compound “(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple chiral centers, hydroxyl groups, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyridine ring, the introduction of the fluorophenyl group, and the attachment of the hex-1-enyl and oxane-2-carboxylic acid moieties. Common synthetic methods may include:

    Step 1: Formation of the pyridine ring through cyclization reactions.

    Step 2: Introduction of the fluorophenyl group via electrophilic aromatic substitution.

    Step 3: Attachment of the hex-1-enyl group through aldol condensation or similar reactions.

    Step 4: Formation of the oxane ring and introduction of hydroxyl groups through ring-closing reactions and hydroxylation.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may regenerate hydroxyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. The presence of hydroxyl and carboxyl groups suggests it could interact with biological molecules through hydrogen bonding and ionic interactions.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. The fluorophenyl group is often found in pharmaceutical compounds, suggesting it may have bioactive properties.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cell surface receptors and modulating signaling pathways.

    Gene Expression: Affecting the expression of specific genes through interaction with transcription factors.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-chlorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
  • (3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-methylphenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry. The presence of the fluorophenyl group, multiple hydroxyl groups, and chiral centers distinguishes it from similar compounds and may confer unique properties and activities.

Properties

Molecular Formula

C31H40FNO11

Molecular Weight

621.6 g/mol

IUPAC Name

(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C31H40FNO11/c1-14(2)24-20(10-9-18(34)11-19(35)12-22(36)37)23(16-5-7-17(32)8-6-16)21(25(33-24)15(3)4)13-43-31-28(40)26(38)27(39)29(44-31)30(41)42/h5-10,14-15,18-19,26-29,31,34-35,38-40H,11-13H2,1-4H3,(H,36,37)(H,41,42)/b10-9+/t18-,19-,26+,27+,28+,29?,31-/m1/s1

InChI Key

AKMUKCNIVAOAKJ-QXQRHCPRSA-N

Isomeric SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[C@H]2[C@H]([C@H]([C@@H](C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)COC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O

Origin of Product

United States

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